1-[2-(3,5-dimethylphenoxy)ethyl]piperidine
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Overview
Description
1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine is an organic compound with the molecular formula C15H23NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a 3,5-dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,5-dimethylphenoxy)ethyl]piperidine typically involves the reaction of 3,5-dimethylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethyl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The phenoxyethyl group can enhance the compound’s binding affinity to specific targets, leading to desired biological effects. The piperidine ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
- 1-[2-(3,5-Dimethylphenoxy)ethoxy]ethylpiperidine
- 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Comparison: 1-[2-(3,5-Dimethylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-10-14(2)12-15(11-13)17-9-8-16-6-4-3-5-7-16/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXFVCPZULBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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